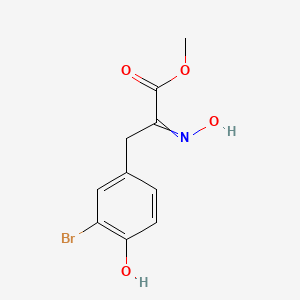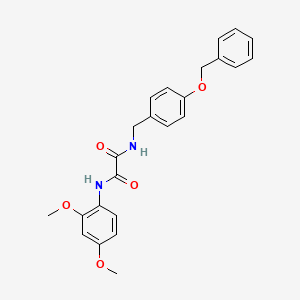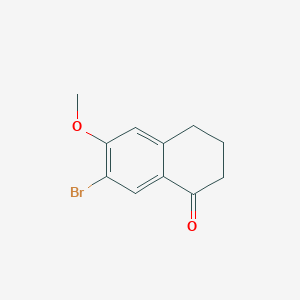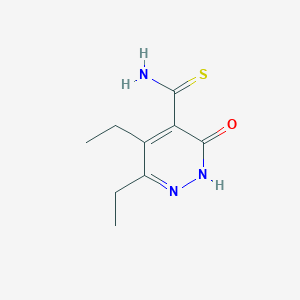
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate (3-Br-4-HPI) is a compound that has recently been studied for its potential use in scientific research. It is a brominated analog of 4-hydroxyiminopropanoic acid (4-HIPA) and is a derivative of phenylalanine. 3-Br-4-HPI is a small molecule that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate has been involved in studies related to the Reformatsky reaction, which is utilized for the synthesis of diastereomeric compounds. For example, the Reformatsky reaction with 2-phenylpropanal led to the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. Such reactions are crucial for understanding stereochemistry and developing methodologies for creating complex molecules with specific configurations (Matsumoto Takashi & Fukui Kenji, 1972).
Material Science and Liquid Crystals
In the domain of materials science, this compound derivatives have been explored for their potential in forming liquid crystals. Schiff base/ester liquid crystals with different lateral substituents have been studied for their mesophase behavior, indicating the compound's role in advancing liquid crystal technology and potentially influencing the development of display technologies and optical devices (H. Ahmed et al., 2019).
Biological Activity
Additionally, the compound has been part of research exploring its biological activity. For instance, novel N-(α-Bromoacyl)-α-amino esters containing the valyl moiety were synthesized and evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. This research contributes to the understanding of how structural modifications of such compounds affect their biological activity and potential therapeutic applications (D. Yancheva et al., 2015).
properties
IUPAC Name |
methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXHNFGHJPBXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2760426.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2760427.png)

![6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B2760429.png)
![5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2760431.png)





![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)